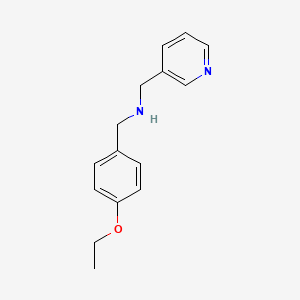

(4-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-(4-ethoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c1-2-18-15-7-5-13(6-8-15)10-17-12-14-4-3-9-16-11-14/h3-9,11,17H,2,10,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPNSZEZLJVCJAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CNCC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Medicinal Chemistry and Chemical Biology

In the fields of medicinal chemistry and chemical biology, the assembly of specific molecular fragments, or pharmacophores, into novel structures is a cornerstone of the discovery process. The structure of (4-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine is a composite of three such well-established pharmacophoric elements: a pyridine (B92270) ring, a benzylamine (B48309) core, and an ethoxy substituent.

The benzylamine fragment is a versatile building block in the synthesis of active pharmaceutical ingredients (APIs) sinocurechem.com. Its derivatives are known to exhibit a wide range of biological activities, including antifungal and antibacterial properties, and serve as precursors for drugs targeting the central nervous system, such as antidepressants sinocurechem.comwikipedia.org. The secondary amine linkage present in the target molecule is a common feature in many bioactive compounds, often playing a crucial role in forming hydrogen bonds with biological targets like proteins and enzymes stereoelectronics.org.

The ethoxy group is an alkyl ether substituent that medicinal chemists use to modulate a compound's physicochemical properties. Compared to the more common methoxy group, the additional carbon atom in the ethoxy group can subtly alter lipophilicity, metabolic stability, and receptor binding interactions nih.gov. These modifications are critical for optimizing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, which is a key determinant of a drug candidate's success.

Significance of Pyridine Based Scaffolds in Drug Discovery Research

The pyridine (B92270) ring is one of the most important heterocyclic scaffolds in drug discovery, often referred to as a "privileged" structure due to its frequent appearance in successful therapeutic agents rsc.orgmdpi.com. This nitrogen-containing aromatic ring is an isostere of benzene and is found in numerous natural products, vitamins, and coenzymes rsc.orgmdpi.com. Its significance stems from its ability to engage in various non-covalent interactions, including hydrogen bonding (acting as an acceptor), π-stacking, and dipole interactions, while also improving the water solubility of a compound mdpi.comresearchgate.net.

The prevalence of this scaffold is evidenced by the large number of drugs approved by the U.S. Food and Drug Administration (FDA) that incorporate a pyridine moiety rsc.orgnih.govnih.gov. Between 2014 and 2023 alone, 54 new drugs containing a pyridine ring were approved, with the largest number being anticancer agents (33%) and drugs affecting the central nervous system (20%) nih.govrsc.org. The diverse therapeutic applications of pyridine-based drugs underscore the versatility of this scaffold in targeting a wide array of biological systems nih.govnih.gov. These applications span from treatments for tuberculosis and HIV/AIDS to therapies for cancer, arthritis, and Alzheimer's disease rsc.orgnih.govdovepress.com.

| Pyridine-Containing Drug | Therapeutic Area | Mechanism of Action (Simplified) |

|---|---|---|

| Isoniazid | Antitubercular | Inhibits mycolic acid synthesis in bacterial cell walls |

| Abiraterone Acetate | Oncology (Prostate Cancer) | Inhibits CYP17A1, an enzyme in testosterone synthesis |

| Crizotinib | Oncology (Lung Cancer) | Inhibitor of ALK and ROS1 receptor tyrosine kinases |

| Piroxicam | Anti-inflammatory (NSAID) | Non-selective COX inhibitor |

| Delavirdine | Antiviral (HIV/AIDS) | Non-nucleoside reverse transcriptase inhibitor |

| Tacrine | Neurodegenerative (Alzheimer's) | Acetylcholinesterase inhibitor |

Rationale for Comprehensive Academic Investigation of 4 Ethoxy Benzyl Pyridin 3 Ylmethyl Amine

Given the absence of extensive dedicated research on (4-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine, the rationale for its investigation is primarily prospective, based on the established principles of medicinal chemistry. The synthesis and study of this compound would be a logical exercise in molecular hybridization, a strategy that combines known pharmacophores to create a new chemical entity with potentially novel or enhanced biological activity.

The primary rationale is the exploration of new chemical space. By connecting the privileged pyridine (B92270) scaffold to a benzylamine (B48309) core, researchers can investigate potential synergies between these two fragments. The specific substitution pattern—linking the benzyl (B1604629) group via a methyleneamine to the 3-position of the pyridine ring—creates a distinct three-dimensional structure that will interact with biological targets in a unique way.

A further rationale is the systematic evaluation of structure-activity relationships (SAR). The 4-ethoxy group on the benzyl ring serves as a specific modification point. A comprehensive investigation would likely involve the synthesis of analogues with different alkoxy groups (e.g., methoxy, propoxy) or other substituents at this position to probe how these changes affect biological activity. This process is fundamental to optimizing a lead compound into a viable drug candidate. The choice of an ethoxy group, specifically, allows for the fine-tuning of lipophilicity, which can be critical for achieving desired cell permeability and pharmacokinetic properties .

Overview of Current Research Trends Relevant to 4 Ethoxy Benzyl Pyridin 3 Ylmethyl Amine

Retrosynthetic Analysis and Strategic Disconnections for this compound

A retrosynthetic analysis of this compound reveals two primary strategic disconnections at the C-N bonds of the secondary amine. This leads to two plausible synthetic pathways originating from readily available starting materials.

Pathway A involves the disconnection of the bond between the nitrogen atom and the pyridin-3-ylmethyl group. This suggests the formation of this bond via the reaction of 4-ethoxybenzylamine with a suitable derivative of 3-methylpyridine.

Pathway B focuses on the disconnection of the bond between the nitrogen atom and the 4-ethoxybenzyl group. This approach would involve the reaction of pyridin-3-ylmethanamine with a 4-ethoxybenzyl derivative.

A common and efficient method for forming the C-N bond in both pathways is reductive amination . This versatile reaction involves the condensation of an aldehyde with a primary amine to form an imine, which is then reduced in situ to the desired secondary amine. Therefore, the key precursors for each pathway are:

Pathway A: Pyridine-3-carboxaldehyde and 4-ethoxybenzylamine.

Pathway B: 4-Ethoxybenzaldehyde and pyridin-3-ylmethanamine.

Development and Optimization of Synthetic Routes to this compound

Based on the retrosynthetic analysis, a multi-step synthesis can be devised. Pathway B is often preferred due to the commercial availability of pyridin-3-ylmethanamine.

Multi-step Reaction Sequences

A plausible multi-step synthesis of this compound is outlined below, starting from the readily available 4-hydroxybenzaldehyde.

Step 1: Synthesis of 4-Ethoxybenzaldehyde via Williamson Ether Synthesis

The synthesis of the key intermediate, 4-ethoxybenzaldehyde, can be achieved through the ethylation of 4-hydroxybenzaldehyde. This reaction is a classic example of the Williamson ether synthesis. wikipedia.orgtransformationtutoring.com In this process, the phenolic hydroxyl group of 4-hydroxybenzaldehyde is deprotonated by a base, such as sodium hydride or potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then reacts with an ethylating agent, like ethyl iodide or diethyl sulfate, in an SN2 reaction to yield 4-ethoxybenzaldehyde. wikipedia.orgjk-sci.com

Step 2: Reductive Amination to form this compound

The final step involves the reductive amination of 4-ethoxybenzaldehyde with pyridin-3-ylmethanamine. researchgate.netnih.gov This reaction is typically carried out as a one-pot procedure. The aldehyde and amine are mixed in a suitable solvent, often methanol or dichloromethane, to form the corresponding imine. A reducing agent is then added to reduce the imine to the target secondary amine. Common reducing agents for this transformation include sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (NaBH(OAc)3). Catalytic hydrogenation over a metal catalyst such as palladium on carbon (Pd/C) can also be employed. researchgate.net

Scheme 1: Proposed Synthesis of this compound

Step 1: Williamson Ether Synthesis

4-hydroxybenzaldehyde + CH3CH2I (or (CH3CH2)2SO4) --(Base, Solvent)--> 4-ethoxybenzaldehyde

Step 2: Reductive Amination

4-ethoxybenzaldehyde + Pyridin-3-ylmethanamine --(Reducing Agent, Solvent)--> this compound

Process Intensification and Yield Enhancement Strategies

To improve the efficiency and yield of this synthesis, several process intensification strategies can be implemented.

One-Pot Synthesis: Combining the Williamson ether synthesis and the reductive amination into a one-pot or telescopic process would reduce waste, save time, and minimize purification steps.

Catalyst Optimization: For the reductive amination step, screening different reducing agents and catalysts can significantly impact the reaction rate and yield. For instance, the use of more selective and active reducing agents can minimize the formation of by-products.

Microwave-Assisted Synthesis: Microwave irradiation can be used to accelerate both the etherification and the reductive amination steps, often leading to shorter reaction times and improved yields.

Flow Chemistry: Implementing the synthesis in a continuous flow reactor can offer better control over reaction parameters such as temperature, pressure, and stoichiometry, leading to higher consistency and yield. It also allows for safer handling of potentially hazardous reagents.

The following table summarizes potential optimization strategies and their expected outcomes.

| Strategy | Parameter to Optimize | Expected Outcome |

| Catalyst Screening | Type of reducing agent (e.g., NaBH4, NaBH(OAc)3), Catalyst for hydrogenation (e.g., Pd/C, PtO2) | Higher yield, improved selectivity, milder reaction conditions |

| Solvent Selection | Polarity, azeotropic properties | Enhanced reaction rates, easier product isolation |

| Temperature Control | Reaction temperature for each step | Minimized side reactions, optimized reaction kinetics |

| Stoichiometry | Molar ratios of reactants and reagents | Maximized conversion of limiting reagent, reduced waste |

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact.

Atom Economy: The reductive amination step generally has a high atom economy, as most of the atoms from the reactants are incorporated into the final product. The choice of a reducing agent that generates benign by-products is crucial.

Use of Safer Solvents: Replacing hazardous solvents like dichloromethane with greener alternatives such as ethanol, 2-methyltetrahydrofuran (2-MeTHF), or even water (if reaction conditions permit) would improve the safety and environmental profile of the synthesis.

Catalysis: The use of catalytic reducing agents, such as catalytic hydrogenation, is preferable to stoichiometric reagents like sodium borohydride, as it reduces waste. The development of recyclable catalysts would further enhance the sustainability of the process.

Energy Efficiency: Employing microwave-assisted synthesis or flow chemistry can reduce energy consumption compared to conventional batch processing, which often requires prolonged heating.

Renewable Feedstocks: While not immediately apparent for this specific molecule, exploring routes that utilize bio-based starting materials for the synthesis of the aromatic precursors would be a long-term green chemistry goal.

Stereochemical Considerations and Enantioselective Synthesis Approaches for this compound Analogs

This compound itself is an achiral molecule and therefore does not exist as enantiomers. However, the introduction of a stereocenter would necessitate stereochemical control during the synthesis. For example, if an alkyl or aryl group were present on the methylene (B1212753) bridge of either the benzyl (B1604629) or the pyridinyl moiety, a chiral center would be created.

For the synthesis of such chiral analogs, several enantioselective approaches could be considered:

Chiral Reducing Agents: The use of chiral borohydride reagents or chiral catalysts for the reduction of the imine intermediate could induce asymmetry and lead to the formation of one enantiomer in excess.

Chiral Auxiliaries: Attaching a chiral auxiliary to the amine or aldehyde starting material, performing the reductive amination, and then cleaving the auxiliary would be a viable strategy.

Enzymatic Reduction: Biocatalysis using enzymes such as imine reductases could offer a highly enantioselective route to chiral analogs.

The development of such enantioselective syntheses is crucial for the preparation of biologically active molecules where stereochemistry often plays a critical role in their pharmacological activity. snnu.edu.cn

Synthesis of Isotopically Labeled this compound for Mechanistic Studies

Isotopically labeled compounds are invaluable tools for studying reaction mechanisms, metabolic pathways, and as internal standards in quantitative analysis. wikipedia.orgcernobioscience.com this compound can be labeled with stable isotopes such as deuterium (2H or D), carbon-13 (13C), or nitrogen-15 (15N).

A straightforward approach to introduce isotopic labels would be to use a labeled precursor in the synthesis.

Deuterium Labeling: Deuterium atoms can be incorporated by using a deuterated reducing agent, such as sodium borodeuteride (NaBD4), during the reductive amination step. This would place a deuterium atom on the methylene bridge connecting the two aromatic rings. Alternatively, using deuterated 4-ethoxybenzaldehyde or pyridin-3-ylmethanamine would introduce deuterium into the respective aromatic rings.

Carbon-13 Labeling: A 13C label could be introduced by using 13C-labeled 4-ethoxybenzaldehyde or pyridine-3-carboxaldehyde as a starting material. For instance, starting with 4-hydroxybenzaldehyde labeled with 13C at the formyl group would result in the final product being labeled at the benzylic carbon.

Nitrogen-15 Labeling: To introduce a 15N label, 15N-labeled pyridin-3-ylmethanamine or 4-ethoxybenzylamine would be required. The synthesis would then proceed as previously described, carrying the 15N atom into the final secondary amine structure.

The following table illustrates potential isotopic labeling strategies.

| Isotope | Labeled Precursor | Position of Label in Final Product |

| 2H (D) | Sodium borodeuteride (NaBD4) | Methylene bridge |

| 13C | 4-Ethoxy-[formyl-13C]benzaldehyde | Benzylic carbon |

| 15N | Pyridin-3-yl-[15N]methanamine | Amine nitrogen |

These isotopically labeled versions of this compound would be instrumental in pharmacokinetic and drug metabolism studies, allowing researchers to trace the fate of the molecule in biological systems.

Design Principles for Novel this compound Derivatives

The design of new analogues of this compound is predicated on a systematic evaluation of its core structure, which consists of a 4-ethoxybenzyl group, a central secondary amine, and a pyridin-3-ylmethyl moiety. Each of these components can be methodically altered to probe the chemical space and optimize biological interactions.

Scaffold Modification and Bioisosteric Replacements

Scaffold modification is a key strategy to explore new chemical entities while retaining essential pharmacophoric features. For the this compound scaffold, this can involve replacing the pyridine or benzyl rings with other aromatic or heterocyclic systems. Bioisosteric replacement, the substitution of a group with another that has similar physical or chemical properties, is a powerful tool to modulate potency, selectivity, and pharmacokinetic properties. drughunter.com

For instance, the pyridine ring could be replaced by other nitrogen-containing heterocycles such as pyrimidine, pyrazine, or imidazole (B134444) to alter hydrogen bonding capabilities and dipole moment. nih.gov Similarly, the ethoxy group on the benzyl ring, which is a hydrogen bond acceptor and contributes to lipophilicity, could be replaced with various bioisosteres.

Table 1: Potential Bioisosteric Replacements for the 4-Ethoxy Group

| Original Group | Bioisosteric Replacement | Rationale |

|---|---|---|

| Ethoxy (-OCH2CH3) | Methoxy (-OCH3) | Modulate size and lipophilicity. |

| Isopropoxy (-OCH(CH3)2) | Increase steric bulk and lipophilicity. | |

| Trifluoromethoxy (-OCF3) | Alter electronic properties and metabolic stability. cambridgemedchemconsulting.com | |

| Methylthio (-SCH3) | Modify hydrogen bonding capacity and geometry. |

Exploration of Substituent Effects on Activity

The electronic and steric properties of substituents on both the benzyl and pyridine rings can significantly influence biological activity. A systematic exploration of these effects is crucial for understanding the SAR. For example, introducing electron-donating or electron-withdrawing groups can modulate the pKa of the pyridine nitrogen and the secondary amine, which can in turn affect receptor binding. mdpi.com

The position of substituents on the pyridine ring is also critical. While the parent compound has a 3-ylmethylamine substituent, analogues with 2- or 4-substituted pyridine rings could be synthesized to explore how the vector of the benzylamine (B48309) moiety relative to the pyridine nitrogen affects activity.

Table 2: Hypothetical Substituent Effects on the Pyridine Ring

| Position of Benzylamine | Substituent at other positions | Expected Impact on Activity |

|---|---|---|

| 3- | None (Parent) | Baseline Activity |

| 3- | 6-Chloro | May enhance binding through halogen bonding. |

| 3- | 5-Fluoro | Could improve metabolic stability. mdpi.com |

| 2- | None | Alters the spatial arrangement of the pharmacophore. |

Combinatorial Synthesis and Library Generation of this compound Analogs

To efficiently explore the SAR, combinatorial chemistry approaches can be employed to generate a library of analogues. scispace.com A common strategy for the synthesis of this class of compounds is reductive amination. This involves the reaction of a substituted benzaldehyde (B42025) with a substituted pyridinylmethanamine in the presence of a reducing agent like sodium triacetoxyborohydride.

This approach allows for a wide variety of substituents to be introduced on both the benzyl and pyridine rings by simply changing the starting aldehydes and amines. The synthesis can be performed in a parallel fashion to rapidly generate a large number of distinct compounds. beilstein-journals.org

For example, a library could be generated by reacting a matrix of 4-substituted benzaldehydes (e.g., 4-methoxy, 4-chloro, 4-methyl) with a set of pyridinylmethanamines (e.g., pyridin-2-ylmethylamine, pyridin-3-ylmethylamine, pyridin-4-ylmethylamine). This would allow for a systematic evaluation of the impact of substituent position and nature on the biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. frontiersin.org For the this compound series, a QSAR model could be developed to predict the activity of unsynthesized analogues and to guide the design of more potent compounds.

The development of a QSAR model typically involves the following steps:

Data Set Preparation: A set of analogues with their corresponding biological activities is compiled.

Descriptor Calculation: A variety of molecular descriptors, such as electronic, steric, and lipophilic properties, are calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that correlates the descriptors with the biological activity. researchgate.net

Model Validation: The predictive power of the model is assessed using statistical techniques like cross-validation and by predicting the activity of a test set of compounds. nih.gov

A hypothetical QSAR equation for this series might look like:

log(1/IC50) = 0.5 * LogP - 0.2 * MW + 0.8 * H-bond_acceptors + 1.2

This equation suggests that higher lipophilicity (LogP) and a greater number of hydrogen bond acceptors are beneficial for activity, while increased molecular weight (MW) is detrimental.

Conformational Analysis and its Impact on the Biological Activity of this compound

The three-dimensional conformation of this compound is a critical determinant of its biological activity. The molecule has several rotatable bonds, allowing it to adopt a variety of shapes. The biologically active conformation is the one that best fits into the binding site of its target protein.

Computational methods, such as molecular mechanics and quantum mechanics, can be used to study the conformational landscape of the molecule and its analogues. These studies can identify low-energy conformations that are likely to be populated at physiological temperatures.

The central secondary amine and the flanking methylene groups provide significant conformational flexibility. The relative orientation of the benzyl and pyridine rings is likely to be a key factor in determining biological activity. For instance, a more extended conformation might be required for binding to one target, while a more folded conformation might be preferred by another.

Pharmacophore Elucidation Based on SAR Data for this compound

A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to exhibit a particular biological activity. Based on the SAR data from a library of this compound analogues, a pharmacophore model can be developed.

The key pharmacophoric features for this series would likely include:

A hydrogen bond donor (the secondary amine).

A hydrogen bond acceptor (the pyridine nitrogen and the ether oxygen).

An aromatic ring (the benzyl group).

Another aromatic/heteroaromatic ring (the pyridine group).

The spatial relationship between these features is crucial. For example, the distance between the hydrogen bond donor and the pyridine nitrogen, and the angle between the two aromatic rings, would be critical parameters in the pharmacophore model. This model can then be used to virtually screen large compound databases to identify new chemical entities with the potential for the desired biological activity.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Pyrimidine |

| Pyrazine |

| Imidazole |

| Sodium triacetoxyborohydride |

| Pyridin-2-ylmethylamine |

Mechanism of Action Moa Elucidation for 4 Ethoxy Benzyl Pyridin 3 Ylmethyl Amine

Biochemical and Biophysical Characterization of Binding

To understand how (4-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine interacts with biological systems, the first step would be to identify its binding partners, which are typically proteins such as receptors or enzymes. A variety of biochemical and biophysical techniques are utilized for this purpose. Affinity chromatography, where the compound is immobilized on a solid support to "pull down" its binding partners from cell lysates, is a common initial approach. Subsequent identification of these proteins would be achieved through methods like mass spectrometry.

Once a target is identified, biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST) would be employed to characterize the binding event in real-time. These methods provide quantitative data on the binding affinity (expressed as the dissociation constant, Kd), stoichiometry of the interaction, and in the case of ITC, the thermodynamic parameters of binding.

Table 1: Illustrative Data from Biophysical Characterization (Hypothetical)

| Technique | Parameter | Value |

|---|---|---|

| Surface Plasmon Resonance (SPR) | Kd (dissociation constant) | Data not available |

| Isothermal Titration Calorimetry (ITC) | ΔH (enthalpy change) | Data not available |

| ΔS (entropy change) | Data not available |

This table represents the type of data that would be generated from such studies, but is hypothetical for this compound due to the absence of experimental results in the literature.

Kinetic and Thermodynamic Studies of Target Interactions

Beyond the affinity of binding, understanding the kinetics—the rates of association (kon) and dissociation (koff)—is crucial. These parameters determine the duration of the compound-target interaction, which can significantly influence its biological effect. SPR is a primary tool for measuring these kinetic constants.

Thermodynamic studies, often conducted using ITC, provide insight into the forces driving the binding interaction. By measuring the enthalpy (ΔH) and entropy (ΔS) of binding, researchers can infer whether the interaction is primarily driven by hydrogen bonds and van der Waals forces (enthalpically driven) or by the hydrophobic effect (entropically driven).

Table 2: Kinetic and Thermodynamic Parameters (Hypothetical)

| Parameter | Description | Value |

|---|---|---|

| kon (association rate constant) | Rate at which the compound binds to its target | Data not available |

| koff (dissociation rate constant) | Rate at which the compound unbinds from its target | Data not available |

| Residence Time (1/koff) | Duration of the compound-target complex | Data not available |

This table illustrates the kinetic and thermodynamic data that would be sought, but is not available for this compound.

Allosteric vs. Orthosteric Mechanisms of Action

A key aspect of MoA elucidation is determining the binding site of the compound on its target protein. An orthosteric ligand binds to the primary, active site of the protein, directly competing with the endogenous substrate or ligand. In contrast, an allosteric modulator binds to a secondary, distinct site, inducing a conformational change in the protein that alters the activity of the active site.

Distinguishing between these mechanisms often involves competitive binding assays. In these experiments, the ability of this compound to displace a known orthosteric ligand is measured. A lack of direct competition might suggest an allosteric mechanism. Structural biology techniques, such as X-ray crystallography or cryo-electron microscopy, can provide definitive evidence by revealing the precise binding location at atomic resolution.

Downstream Cellular and Molecular Consequences of Activity

The binding of a compound to its target initiates a cascade of downstream cellular events. Investigating these consequences is essential to fully understand the MoA. This involves a range of cell-based assays. For example, if the target is a receptor, researchers would measure changes in second messenger levels (e.g., cAMP, Ca2+) or the activation of specific signaling pathways (e.g., MAPK, PI3K/Akt pathways) using techniques like Western blotting or reporter gene assays.

If the compound affects gene expression, transcriptomic analyses (e.g., RNA-sequencing) can provide a global view of the changes in messenger RNA levels. Ultimately, these molecular changes should correlate with a measurable cellular phenotype, such as inhibition of cell proliferation, induction of apoptosis, or modulation of inflammatory responses.

Reversibility and Irreversibility of Binding to its Targets

The nature of the bond formed between a compound and its target can be either reversible or irreversible. Reversible inhibitors typically bind through non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) and can dissociate from the target. Irreversible inhibitors, on the other hand, usually form a stable, covalent bond with the target protein, leading to permanent inactivation.

Determining reversibility can be accomplished through washout experiments. In such an assay, cells or proteins are treated with the compound, which is then removed. If the biological activity is restored after removal of the compound, the binding is considered reversible. Dialysis or rapid dilution experiments can also be used to assess the stability of the compound-target complex over time.

Computational and Theoretical Investigations of 4 Ethoxy Benzyl Pyridin 3 Ylmethyl Amine

Molecular Docking and Ligand-Protein Interaction Studies of (4-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein receptor, providing insights into the binding mode and affinity.

In hypothetical molecular docking studies, this compound could be docked into the active site of a relevant protein target to predict its binding conformation and strength. For instance, given its structural similarity to compounds that interact with kinases or G-protein coupled receptors, a representative kinase target could be selected. The docking process would involve preparing the 3D structure of the protein and the ligand and then using a scoring function to evaluate different binding poses.

The predicted binding mode would likely involve key interactions with the protein's active site residues. The pyridine (B92270) nitrogen of the compound is a potential hydrogen bond acceptor, while the secondary amine could act as a hydrogen bond donor. The ethoxybenzyl group would likely engage in hydrophobic and van der Waals interactions within a nonpolar pocket of the active site.

The results of such a study could be summarized in a table detailing the types of interactions and the residues involved.

Interactive Data Table: Predicted Interactions of this compound with a Hypothetical Kinase Active Site

| Interaction Type | Ligand Moiety Involved | Protein Residue (Hypothetical) | Distance (Å) |

| Hydrogen Bond | Pyridine Nitrogen | LYS-72 (Backbone NH) | 2.9 |

| Hydrogen Bond | Secondary Amine (NH) | GLU-91 (Side Chain C=O) | 3.1 |

| Pi-Pi Stacking | Pyridine Ring | PHE-145 | 4.5 |

| Hydrophobic | Benzyl (B1604629) Ring | LEU-130, VAL-78 | N/A |

| Hydrophobic | Ethoxy Group | ILE-144, ALA-93 | N/A |

Note: The data in this table is hypothetical and for illustrative purposes.

By analyzing the docked pose, computational models can identify "hotspots" in the protein's binding pocket—regions where modifications to the ligand could significantly enhance binding affinity. For this compound, hotspot analysis might reveal an unoccupied hydrophobic pocket adjacent to the ethoxy group. This would suggest that extending the alkoxy chain (e.g., to a propoxy or butoxy group) or adding a substituent to the benzyl ring could lead to improved interactions and higher potency. Similarly, identifying unused hydrogen bond donors or acceptors in the active site could guide the addition of corresponding functional groups to the ligand.

Molecular Dynamics Simulations of this compound in Complex with Biological Macromolecules

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. An MD simulation of the this compound-protein complex, placed in a simulated physiological environment (water and ions), would reveal the stability of the binding pose and the flexibility of both the ligand and the protein.

Key analyses from an MD simulation include:

Root Mean Square Deviation (RMSD): To assess the stability of the complex over the simulation period. A stable RMSD suggests a stable binding mode.

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein and ligand are flexible or rigid.

Interaction Fingerprints: To monitor the persistence of key interactions (like hydrogen bonds) identified in docking studies over time. A stable hydrogen bond throughout the simulation is a strong indicator of its importance for binding.

These simulations could confirm the stability of the interactions predicted by docking and provide a more accurate estimation of the binding free energy.

Quantum Chemical Calculations for Electronic Properties and Reactivity of this compound

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of a molecule. epstem.netresearchgate.net For this compound, DFT calculations (e.g., using the B3LYP functional with a 6-31G(d,p) basis set) can elucidate several key properties.

HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate the molecule's susceptibility to electrophilic and nucleophilic attack, respectively. The energy gap between them is a measure of chemical reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution. For this compound, it would likely show negative potential (red/yellow) around the pyridine nitrogen and the oxygen of the ethoxy group, indicating regions prone to electrophilic attack or hydrogen bonding. Positive potential (blue) would be expected around the amine hydrogen.

Mulliken Atomic Charges: These calculations assign partial charges to each atom, quantifying the electron distribution and identifying polar regions of the molecule.

Interactive Data Table: Calculated Electronic Properties of this compound

| Property | Calculated Value (Hypothetical) | Implication |

| HOMO Energy | -6.2 eV | Region of electron donation (likely the benzyl ring) |

| LUMO Energy | -1.5 eV | Region of electron acceptance (likely the pyridine ring) |

| HOMO-LUMO Gap | 4.7 eV | Indicates high kinetic stability |

| Dipole Moment | 2.5 Debye | Indicates a moderately polar molecule |

Note: The data in this table is hypothetical and for illustrative purposes.

Virtual Screening and De Novo Design Approaches for this compound Analogues

The chemical structure of this compound can serve as a starting point for discovering new, potentially more potent compounds.

Virtual Screening: The core scaffold can be used as a query to search large chemical databases for commercially available or synthetically accessible analogues. e3s-conferences.org These "hits" can then be docked into the target protein's active site to prioritize which compounds should be synthesized or tested experimentally.

De Novo Design: Computational algorithms can be used to "grow" new molecules within the constraints of the protein's active site, using fragments of the original molecule as a starting point. This approach can generate novel chemical structures that are optimized for binding to the target.

Cheminformatics and Machine Learning Applications in this compound Research

Cheminformatics and machine learning offer powerful methods for analyzing chemical data and building predictive models. If a series of analogues of this compound were synthesized and tested for biological activity, a Quantitative Structure-Activity Relationship (QSAR) model could be developed. researchgate.net

A 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) would generate a statistical model that correlates the 3D steric and electrostatic properties of the molecules with their biological activity. The resulting contour maps would visually indicate where bulky or electropositive/electronegative groups increase or decrease activity, providing a clear roadmap for designing the next generation of compounds. This approach accelerates the drug discovery cycle by prioritizing the synthesis of compounds with the highest predicted potency.

Preclinical Pharmacological Data for this compound Not Publicly Available

Following a comprehensive search of scientific literature and databases, no public data could be found for the preclinical pharmacological characterization of the compound this compound. The requested information, including in vitro and ex vivo data on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile, drug-drug interaction potential, pharmacokinetic modeling, and selectivity, is not available in published scientific papers or publicly accessible pharmacological databases.

The user's request specified a detailed article structured with the following sections:

Preclinical Pharmacological Characterization of 4 Ethoxy Benzyl Pyridin 3 Ylmethyl Amine in Vitro and Ex Vivo

Selectivity and Specificity Profiling in Cell-Based Assays

Despite extensive searches for experimental data related to these specific endpoints for "(4-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine," no studies containing the necessary detailed research findings or data tables could be located. While general information on the methodologies for these assays is widely available, their application to this particular compound has not been documented in the accessible scientific domain.

Therefore, it is not possible to generate the requested scientific article with thorough, informative, and scientifically accurate content as the foundational research data does not appear to be in the public domain.

Exploratory Research on Biotechnological and Therapeutic Potential of 4 Ethoxy Benzyl Pyridin 3 Ylmethyl Amine

Investigation of Novel Biological Applications for (4-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine

Currently, there are no published studies detailing the investigation of novel biological applications for this compound. High-throughput screening assays or other primary research initiatives to identify its biological targets and potential therapeutic uses have not been reported in the scientific literature. Therefore, its pharmacological profile and any potential for novel applications remain uncharacterized.

This compound as a Chemical Probe for Uncovering Biological Processes

The utility of a compound as a chemical probe is dependent on well-defined and potent activity against a specific biological target. As there is no available data on the biological targets of this compound, its application as a chemical probe for uncovering biological processes has not been established. The synthesis and characterization of a compound are the initial steps, which must be followed by extensive biological evaluation to determine its potential as a research tool.

Potential for this compound in the Development of Research Tools

The development of research tools from a chemical compound, such as fluorescently tagged probes or affinity matrices, requires a deep understanding of its biological activity and mechanism of action. Given the absence of such foundational research for this compound, its potential in the development of research tools is currently unknown.

Repurposing Strategies and Polypharmacology of this compound and its Derivatives

Drug repurposing involves finding new applications for existing compounds. This strategy relies on having initial biological or clinical data. Since no primary biological activities have been documented for this compound, there is no basis for proposing repurposing strategies. Similarly, the study of its polypharmacology, or its ability to interact with multiple biological targets, is contingent on initial screening data, which is not available.

While structure-activity relationship (SAR) studies on related benzyl-pyridinylmethyl-amine derivatives have explored their potential in areas such as oncology and neurodegenerative diseases, these findings are not directly transferable to this compound without specific experimental validation.

Formulation Strategies for Enhanced Delivery and Research Utility of this compound

Research into formulation strategies for a chemical compound is typically undertaken once a promising biological activity has been identified and there is a need to improve its physicochemical properties for in vitro or in vivo studies. As there is no published research on the biological activity of this compound, studies on its formulation for enhanced delivery and research utility have not been conducted.

Data Tables

Due to the lack of available research data, no data tables can be generated for the biological applications, chemical probe utility, or formulation strategies of this compound.

Future Directions and Emerging Research Avenues for 4 Ethoxy Benzyl Pyridin 3 Ylmethyl Amine

Unexplored Synthetic Methodologies and Chemical Space Exploration

The future of research into (4-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine will likely involve the exploration of novel and efficient synthetic routes to generate a diverse library of analogues. While classical synthetic methods are available, advancements in chemical synthesis offer new avenues for creating structural diversity, which is crucial for establishing structure-activity relationships (SAR).

One promising approach is the use of positional scanning libraries (PSL), which allows for the rapid synthesis and screening of a multitude of compounds. nih.gov This technique could be employed to systematically modify both the ethoxy-benzyl and the pyridin-3-ylmethyl moieties of the parent compound. For instance, variations in the alkoxy substituent on the benzyl (B1604629) ring or positional isomers of the nitrogen on the pyridine (B92270) ring could be explored. The use of combinatorial libraries can significantly accelerate the discovery process by evaluating thousands of compounds through a smaller number of test samples. nih.gov

Furthermore, chemoinformatic approaches can be utilized to expand the known medicinal chemistry space around the this compound scaffold. nih.gov By analyzing the structural features of existing bioactive molecules, computational tools can predict novel derivatives with potentially enhanced biological activity.

| Potential Synthetic Exploration Strategies | Description | Potential Outcomes |

| Positional Scanning Libraries (PSL) | Systematic synthesis of analogues by varying substituents at specific positions on the parent molecule. | Rapid generation of SAR data and identification of key structural features for activity. |

| Combinatorial Chemistry | High-throughput synthesis of a large number of diverse compounds. | Increased rate of identifying compounds with desirable chemical characteristics. |

| Chemoinformatics | Computational methods to predict properties and design new molecules. | Expansion of the known chemical space and targeted synthesis of promising derivatives. |

Deeper Integration of Multi-Omics Approaches in this compound Research

To gain a comprehensive understanding of the biological effects of this compound and its future derivatives, a deeper integration of multi-omics technologies is essential. This cutting-edge approach combines data from various biomolecular levels, including genomics, transcriptomics, proteomics, and metabolomics, to provide a holistic view of a compound's interaction with a biological system. nih.gov

For instance, transcriptomics can reveal changes in gene expression within cells upon treatment with the compound, offering insights into the pathways it modulates. nih.gov Proteomics can identify the protein targets the compound interacts with, and metabolomics can uncover alterations in cellular metabolism. nih.govnih.gov By integrating these datasets, researchers can construct a detailed picture of the compound's mechanism of action, identify potential biomarkers for its effects, and discover novel therapeutic applications. nih.gov

| Omics Technology | Data Generated | Potential Insights for this compound |

| Genomics | DNA sequence variations | Identification of genetic factors influencing response to the compound. |

| Transcriptomics | RNA expression levels | Understanding of gene regulatory networks affected by the compound. nih.gov |

| Proteomics | Protein abundance and modifications | Direct identification of molecular targets and downstream signaling pathways. nih.gov |

| Metabolomics | Metabolite profiles | Elucidation of the compound's impact on cellular metabolism and biochemical pathways. technologynetworks.com |

Application of Artificial Intelligence and Big Data Analytics to this compound Studies

Artificial intelligence (AI) and big data analytics are poised to revolutionize drug discovery and development. In the context of this compound research, these technologies can be applied in several ways. AI algorithms can be trained on large datasets of chemical structures and biological activities to predict the potential therapeutic efficacy and off-target effects of novel analogues.

Knowledge graphs, a way of organizing vast amounts of interconnected data, can be particularly useful. nih.gov By creating a knowledge graph that integrates chemical information about this compound and its derivatives with biological data from multi-omics studies and the scientific literature, researchers can uncover hidden relationships and generate new hypotheses for further investigation. nih.gov This approach can help in identifying potential new uses for the compound and in designing more effective and safer derivatives. nih.gov

Collaborative Research Frameworks for Accelerating this compound Discovery

The rapid advancement of research into novel compounds like this compound can be significantly enhanced through collaborative frameworks. Open-science platforms and public-private partnerships can bring together expertise from different fields, such as chemistry, biology, and data science, to tackle complex research questions.

Initiatives that provide access to high-throughput screening platforms and diverse compound libraries can facilitate the biological characterization of this compound and its analogues. eu-openscreen.eu Collaborative platforms that enable the rapid identification and characterization of unknown compounds can also play a crucial role. nist.gov By fostering an environment of data and knowledge sharing, these frameworks can help to avoid duplication of effort and accelerate the translation of basic research findings into tangible therapeutic applications. eu-openscreen.eu

| Collaborative Framework | Key Features | Benefit for this compound Research |

| Open Screening Platforms | Access to state-of-the-art screening technologies and compound libraries. eu-openscreen.eu | Accelerated discovery of biological activities and mechanisms of action. |

| Public-Private Partnerships | Collaboration between academic institutions and industry. | Leveraging complementary expertise and resources to advance research and development. |

| Data Sharing Initiatives | Centralized databases for chemical and biological data. eu-openscreen.eu | Facilitating broader analysis and hypothesis generation by the scientific community. |

Addressing Remaining Research Gaps and Challenges in Understanding this compound

Despite the promising future directions, significant research gaps remain in our understanding of this compound. A primary challenge is the current lack of foundational biological data for this specific molecule. Initial in vitro and in vivo studies are necessary to establish its basic pharmacological profile.

Furthermore, a detailed investigation into its structure-activity relationship is crucial for guiding the rational design of more potent and selective analogues. The development of robust and validated analytical methods for the detection and quantification of this compound and its metabolites in biological matrices is another critical step that needs to be addressed. Overcoming these challenges will be fundamental to unlocking the full therapeutic potential of this chemical scaffold.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of (4-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine?

The compound is typically synthesized via a condensation reaction between a substituted benzaldehyde (e.g., 4-ethoxybenzaldehyde) and a pyridinylmethylamine derivative. Acetic acid is often used as a catalyst to facilitate imine formation, followed by purification via vacuum filtration and washing with solvents like methanol or water . Reaction monitoring is performed using TLC and NMR spectroscopy to confirm intermediate formation .

Q. How is the purity and structural integrity of this compound validated in academic research?

Purity is assessed using high-resolution mass spectrometry (HRMS) to confirm molecular weight, while structural confirmation relies on multinuclear NMR (1H, 13C) to resolve aromatic protons, ethoxy groups, and methylene linkages . FTIR spectroscopy verifies functional groups such as C=N stretches (1596–1509 cm⁻¹) and ether C-O bonds (1261–1131 cm⁻¹) .

Q. What solvents and reaction conditions are optimal for stabilizing this compound during synthesis?

Ethanol and dichloromethane are preferred for their compatibility with imine formation and solubility of intermediates. Acidic conditions (e.g., acetic acid) are critical for protonating the amine and driving the reaction to completion. Stirring at room temperature minimizes side reactions, as seen in analogous syntheses .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the structural determination of this compound?

Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) provides atomic-level resolution of bond lengths, angles, and torsional conformations. This method is particularly useful for distinguishing between regioisomers or confirming the orientation of the ethoxybenzyl group . For example, SHELXTL can refine high-resolution data to resolve disorder in aromatic systems .

Q. What computational or machine learning approaches are applicable to optimize the synthesis of this compound?

Reaction optimization can leverage Bayesian algorithms or neural networks trained on parameters like solvent polarity, temperature, and catalyst loading. Evidence from analogous workflows highlights the use of LabMate.AI for automating reaction condition screening, particularly in C–N coupling steps relevant to amine derivatives .

Q. How do researchers address contradictions in spectroscopic data during structural elucidation?

Discrepancies between predicted and observed NMR shifts (e.g., aromatic proton splitting patterns) are resolved by comparing experimental data with density functional theory (DFT)-calculated chemical shifts. For example, 13C NMR assignments for pyridine rings (δ 136–157 ppm) can be cross-validated against computational models . HRMS isotopic patterns further confirm molecular composition .

Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound derivatives?

Systematic substitution of the ethoxy group (e.g., replacing with methoxy or halogen) and pyridine ring modifications are studied using in vitro assays. For instance, triazole or pyrimidine analogs (e.g., from ) are synthesized to assess how electronic effects influence biological activity. SAR data is often tabulated to correlate substituent properties (Hammett σ values) with potency .

Q. What are the key challenges in scaling up the synthesis of this compound while maintaining reproducibility?

Batch-to-batch variability in imine formation is mitigated by严格控制 reaction stoichiometry and moisture levels. Impurities such as Schiff base byproducts (e.g., from ) are minimized using gradient HPLC purification. Process analytical technology (PAT), including in situ FTIR, monitors reaction progress in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.